![molecular formula C12H13N3O5 B1390926 1-{[(3-Nitrophenyl)amino]carbonyl}proline CAS No. 1132651-06-9](/img/structure/B1390926.png)
1-{[(3-Nitrophenyl)amino]carbonyl}proline
Descripción general
Descripción
1-{[(3-Nitrophenyl)amino]carbonyl}proline, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. NPP is a proline derivative that contains a nitrophenyl group, and it has been found to possess various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Proline in Chemical Analysis
Proline, a component related to 1-{[(3-Nitrophenyl)amino]carbonyl}proline, has been used in analytical chemistry. A method involving proline interacting with ninhydrin in acidic solutions produces a red color, which has been utilized for quantitative assays of this amino acid in biological fluids like urine or plasma (Troll & Lindsley, 1955).
Proline in Organic Synthesis
Proline and its derivatives play a significant role in asymmetric catalysis, a crucial method for synthesizing complex natural products. Proline has been particularly effective in catalyzing a range of reactions, including the α-aminoxylation reaction which is vital for producing bioactive molecules (Kumar & Dwivedi, 2013).
Proline in Solvatochromic Studies
N-(4-nitrophenyl)-L-proline, closely related to 1-{[(3-Nitrophenyl)amino]carbonyl}proline, has been synthesized for solvatochromic studies. This research examines how the electronic absorption spectra of compounds change in different solvent environments, providing insights into molecular interactions and environment-sensitive molecular probes (Schreiter & Spange, 2008).
Proline in Protein Research
Proline's unique properties have implications in protein research. It affects protein folding, structure, and function due to its conformational restrictions and impact on peptidyl-prolyl amide bonds. Studies on proline and its derivatives have led to insights into protein stability, dynamics, and interactions, relevant to fields like NMR labeling and peptide design (Kubyshkin et al., 2018).
Proline in Peptide and Protein Engineering
Proline and its derivatives have been instrumental in peptide and protein engineering. They have been used to create surrogates for cis-prolyl peptide bonds and to study the effects of substitutions on peptide conformation. This research aids in the design of peptides and proteins with desired structural and functional properties (Tam et al., 2007).
Proline in Flavor Research
In the food industry, the reactions of amino acids like proline with carbonyl compounds contribute to flavor generation. This understanding has applications in the development of food flavors and understanding the chemistry of food processing and storage (Griffith & Hammond, 1989).
Propiedades
IUPAC Name |
1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-11(17)10-5-2-6-14(10)12(18)13-8-3-1-4-9(7-8)15(19)20/h1,3-4,7,10H,2,5-6H2,(H,13,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMYLMZWZVVLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Nitrophenyl)amino]carbonyl}proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)

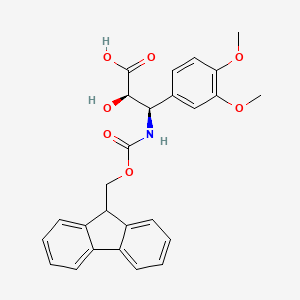

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)
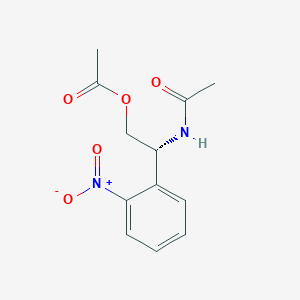
![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)
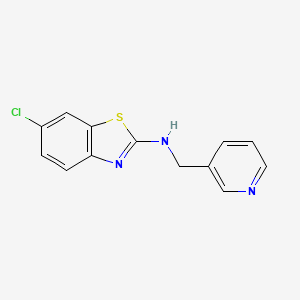
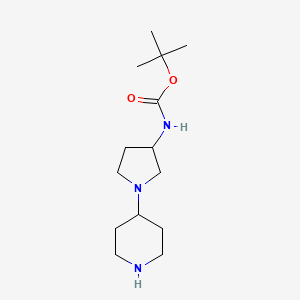
![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)
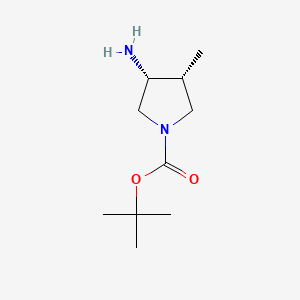
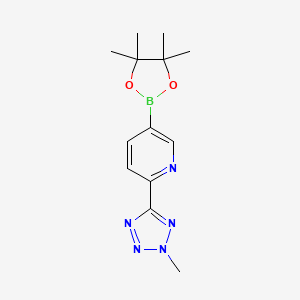
![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)
